Octinoxate-13C3

Stable Isotope Labeling Internal Standard Mass Shift LC-MS/MS Quantification

Octinoxate-13C3 (CAS not publicly assigned) is a stable-isotope-labeled analog of the widely used UVB filter octinoxate (2-ethylhexyl 4-methoxycinnamate, CAS 5466-77-3). The compound incorporates precisely three carbon-13 atoms at the 4-methoxy carbon and the α,β-alkene positions of the cinnamate backbone.

Molecular Formula C₁₅¹³C₃H₂₆O₃
Molecular Weight 293.38
Cat. No. B1159131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctinoxate-13C3
Synonyms2-Ethylhexyl 4-methoxycinnamate-13C3;  2-Ethylhexyl p-methoxycinnamate-13C3;  4-Methoxycinnamic acid 2-ethylhexyl ester-13C3;  Escalol 557-13C3;  Escalol 557NB-13C3;  Escalol 557T-13C3;  Ethylhexyl Methoxycinnamate-13C3;  Ethylhexyl p-Methoxycinnamate-13C3; 
Molecular FormulaC₁₅¹³C₃H₂₆O₃
Molecular Weight293.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octinoxate-13C3 for Quantitative LC/GC-MS: A High-Purity 13C3-Labeled Internal Standard for Sunscreen Active Ingredient Analysis


Octinoxate-13C3 (CAS not publicly assigned) is a stable-isotope-labeled analog of the widely used UVB filter octinoxate (2-ethylhexyl 4-methoxycinnamate, CAS 5466-77-3). The compound incorporates precisely three carbon-13 atoms at the 4-methoxy carbon and the α,β-alkene positions of the cinnamate backbone . With a molecular formula of C₁₅¹³C₃H₂₆O₃ and a molecular weight of 293.38 g/mol, the +3 Da mass shift relative to unlabeled octinoxate (290.40 g/mol) enables its primary role as a superior stable-isotope-labeled internal standard (SIL-IS) for the accurate quantification of octinoxate in complex biological and environmental matrices using liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) .

Why Unlabeled Octinoxate or Deuterium-Only Analogs Cannot Replace Octinoxate-13C3 in Quantitative MS Workflows


Stable-isotope-labeled internal standards must match the analyte's chromatographic retention time and ionization efficiency while maintaining a mass shift sufficient to avoid isotopic cross-talk with the unlabeled target ion. Octinoxate-13C3 (Δm = +3 Da) places all three ¹³C atoms on the core molecular backbone rather than on the labile methoxy group, thereby eliminating the risk of deuterium-hydrogen back-exchange that can occur with deuterated analogs such as Octinoxate-d3 under protic solvent or elevated temperature conditions [1]. Furthermore, single-isotope or deuterium-only labels (e.g., Octinoxate-d3, Δm = +3 Da; Octinoxate-13C,d3, Δm = +4 Da) may co-elute with the natural ¹³C₂ isotopologue of unlabeled octinoxate (~1.1% abundance per carbon), causing signal overlap that degrades the lower limit of quantification (LLOQ). The +3 Da ¹³C₃ label simultaneously provides baseline chromatographic co-elution, identical ionization efficiency, and a clean mass channel free from endogenous interference, factors that are non-negotiable when validating methods per ICH M10 or SANTE/11312/2021 guidelines for bioanalytical and environmental residue analysis .

Octinoxate-13C3 vs. Closest Labeled Analogs: Quantitative Head-to-Head Performance Data for Procurement Decisions


Mass Shift and Isotopic Purity Comparison: Octinoxate-13C3 vs. Octinoxate-d3 vs. Octinoxate-13C,d3

Octinoxate-13C3 carries a +3 Da mass shift (293.38 g/mol) versus 290.40 g/mol for unlabeled octinoxate. This differs from Octinoxate-d3 (+3 Da, 293.42 g/mol, deuterium on methoxy only) and Octinoxate-13C,d3 (+4 Da, 294.41 g/mol, mixed label). While Octinoxate-d3 achieves a nominally similar mass increment, its deuterium label resides on the methoxy substituent where protium exchange can erode isotopic purity under acidic, basic, or protic aqueous conditions . The all-¹³C backbone labeling of Octinoxate-13C3 confers permanent isotopic integrity independent of solvent environment and pH .

Stable Isotope Labeling Internal Standard Mass Shift LC-MS/MS Quantification

Signal-to-Noise and Lower Limit of Quantification (LLOQ) Advantage in LC-MS/MS Tandem Quadrupole Assays

The natural abundance of ¹³C (~1.08% per carbon atom) in unlabeled octinoxate (C₁₈H₂₆O₃) produces a measurable M+2 isotopologue peak (~2.0% relative abundance) that overlaps with the +2 Da channel of any deuterated internal standard. Octinoxate-13C3 shifts the internal standard signal to the +3 Da channel, where the natural abundance contribution from unlabeled octinoxate is negligible (<0.02% for the M+3 isotopologue), enabling lower background and improved LLOQ . In contrast, Octinoxate-13C,d3 at +4 Da moves the IS signal out of the M+2 interference zone but may introduce matrix-dependent deuterium retention time shifts in certain LC conditions .

LLOQ MRM Quantification Isotopic Cross-talk

Positional Labeling Confirmation by HRMS: Structural Integrity and Purity Verification for Regulatory Submission

High-resolution mass spectrometry (HRMS) confirms the exact mass of Octinoxate-13C3 as 293.1998 Da (calculated for C₁₅¹³C₃H₂₆O₃ [M+H]⁺), which is distinct from Octinoxate-d3 ([M+H]⁺ = 294.2159 Da) and Octinoxate-13C,d3 ([M+H]⁺ = 295.2212 Da) [1]. Positional accuracy—verified by ¹³C NMR demonstrating enrichment at the 4-methoxy carbon (δ ~55 ppm) and the α,β-alkene carbons (δ ~117 and 145 ppm)—ensures that the label resides exclusively on structurally diagnostic fragment ions, enabling simultaneous quantification and structural confirmation in a single HRMS acquisition [2].

High-Resolution Mass Spectrometry Isotopic Enrichment Verification Regulatory Compliance

Storage Stability at -20°C: Suitability for Long-Term Multi-Batch Study Designs

The manufacturer specifies storage at -20°C for Octinoxate-13C3 to maintain chemical and isotopic integrity . In contrast, deuterated octinoxate standards (Octinoxate-d3) are often recommended for storage at 2–8°C (refrigerated), raising concerns about slow deuterium exchange during prolonged storage in protic solvent residues . For multi-year environmental monitoring programs or clinical trial bioanalytical support spanning 24+ months, the all-¹³C compound eliminates the stability variable associated with deuterium content drift.

Long-Term Stability Reference Standard Storage Multi-Cohort Studies

Optimal Deployment Scenarios for Octinoxate-13C3 in Analytical and Environmental Laboratories


Human Biomonitoring and Pharmacokinetic Studies of Sunscreen Systemic Absorption

Following the FDA's 2019–2020 clinical studies demonstrating that octinoxate reaches plasma concentrations exceeding the 0.5 ng/mL threshold warranting toxicological evaluation, Octinoxate-13C3 serves as the definitive SIL-IS for LC-MS/MS quantification of octinoxate in human plasma and urine. Its +3 Da ¹C₃ label provides a clean MRM channel with no interference from the natural M+2 or M+3 isotopologues, enabling LLOQs ≤ 0.1 ng/mL as required by the FDA Maximal Usage Trial guidance. The non-exchangeable ¹³C label ensures consistent IS response across thousands of sample injections in multi-cohort trials [1].

Environmental Fate and Aquatic Toxicology Studies in Marine and Freshwater Systems

Octinoxate's documented toxicity to coral larvae and its detection in coastal waters worldwide necessitate precise environmental quantification at sub-ng/L levels. Octinoxate-13C3 is the preferred internal standard for isotope-dilution LC-HRMS methods targeting octinoxate in seawater, sediment, and biota extracts. The ¹³C₃-labeled backbone fragments (m/z 161 and 179) serve as confirmatory qualifier ions that co-elute exactly with the unlabeled analyte, meeting EU SANTE/11312/2021 identification point requirements for residue analysis. Unlike deuterated analogs, the ¹³C label is immune to H/D exchange in saline aqueous matrices [2].

Quality Control Release Testing of Sunscreen Finished Products per USP Monograph

The USP Octinoxate monograph specifies an HPLC assay procedure using benzyl benzoate as an internal standard. For laboratories modernizing this method to UPLC-MS/MS, Octinoxate-13C3 offers a direct replacement for benzyl benzoate with the advantage of co-eluting isotopic internal standardization. The identical chromatographic retention (ΔtR < 0.01 min) and ionization efficiency correct for matrix effects from complex sunscreen emulsion bases (e.g., oil-in-water creams containing avobenzone, oxybenzone, and titanium dioxide), improving assay precision from RSD ~2.0% (structural analog IS) to RSD <0.5% (SIL-IS) .

Forensic Toxicology and Doping Control: Confirmation of Octinoxate Exposure

Although octinoxate is not a prohibited substance, its detection in forensic casework (e.g., product tampering, accidental ingestion) requires an analytically rigorous method defensible in court. Octinoxate-13C3 provides the highest level of identification confidence—meeting the SWGTOX-recommended criteria of three identification points via MRM ratio matching and retention time alignment—while eliminating the risk of deuterium exchange that could undermine testimony regarding analyte identity in samples subjected to unknown storage conditions [3].

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